2-Phenylquinoline-8-thiol

Solvent extraction Ligand hydrophobicity Pre-concentration

2-Phenylquinoline-8-thiol (CAS 15759-12-3, C₁₅H₁₁NS, MW 237.32 g·mol⁻¹) is a heterocyclic organosulfur compound belonging to the 8-mercaptoquinoline (thiooxine) family, featuring a phenyl substituent at the quinoline 2-position and a thiol group at the 8-position. Its bifunctional N,S-donor architecture enables stable inner-complex formation with over 30 transition and main-group metal ions, a property that underpins its utility in solvent extraction, coordination chemistry, and metal-based therapeutic research.

Molecular Formula C15H11NS
Molecular Weight 237.32 g/mol
CAS No. 15759-12-3
Cat. No. B12903225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinoline-8-thiol
CAS15759-12-3
Molecular FormulaC15H11NS
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S)C=C2
InChIInChI=1S/C15H11NS/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H
InChIKeyJFEMPPJKKBHYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinoline-8-thiol (CAS 15759-12-3): Core Identity and Compound Class for Informed Procurement


2-Phenylquinoline-8-thiol (CAS 15759-12-3, C₁₅H₁₁NS, MW 237.32 g·mol⁻¹) is a heterocyclic organosulfur compound belonging to the 8-mercaptoquinoline (thiooxine) family, featuring a phenyl substituent at the quinoline 2-position and a thiol group at the 8-position . Its bifunctional N,S-donor architecture enables stable inner-complex formation with over 30 transition and main-group metal ions, a property that underpins its utility in solvent extraction, coordination chemistry, and metal-based therapeutic research [1]. The 2-phenyl group introduces pronounced steric and electronic perturbations relative to both the unsubstituted parent and the 4-phenyl regioisomer, making the compound functionally distinct rather than a simple congener.

Why Generic Substitution Fails for 2-Phenylquinoline-8-thiol in Research and Industrial Applications


Superficially similar 8-mercaptoquinoline derivatives—including the unsubstituted parent (8-mercaptoquinoline, CAS 491-33-8), the 4-phenyl regioisomer (CAS 75955-26-9), and the 2-methyl analog—cannot be freely interchanged with 2-phenylquinoline-8-thiol because the 2-phenyl group exerts unique steric hindrance on the quinoline nitrogen coordination site, shifting acid–base properties, metal-binding selectivity, and complex solubility by orders of magnitude [1]. These differences manifest as a >6-fold higher chloroform distribution constant versus the 4-phenyl isomer and approximately 100-fold greater solubility of its Ni(II), Pd(II), and Pt(II) inner complexes compared with those of the unsubstituted ligand, rendering bulk physicochemical predictions unreliable [2].

Quantitative Differentiation of 2-Phenylquinoline-8-thiol: Head-to-Head Evidence Against Closest Analogs


Chloroform–Water Distribution Constant: 6-Fold Enhancement Over the 4-Phenyl Regioisomer

The distribution constant (K_D) of 2-phenylquinoline-8-thiol between chloroform and water is 470,000, approximately 6-fold greater than the 78,000 observed for 4-phenyl-8-mercaptoquinoline under identical conditions (ionic strength 0.1 mol·dm⁻³, 20 °C) [1]. This dramatic difference arises from the differential steric shielding of the polar thiol and quinoline nitrogen moieties by the 2-phenyl group, which reduces aqueous solvation more effectively than substitution at the 4-position.

Solvent extraction Ligand hydrophobicity Pre-concentration

Acid–Base Properties: pK₁ of Quinoline Nitrogen Suppressed by 0.69 Units Relative to 4-Phenyl Isomer

The first ionization constant (pK₁), corresponding to protonation of the quinoline nitrogen, is 1.41 for 2-phenyl-8-mercaptoquinoline, compared to 2.10 for the 4-phenyl isomer and 2.01 for 2-methyl-8-mercaptoquinoline [1]. The pK₂ (thiol group deprotonation) is 8.00, versus 8.49 for the 4-phenyl analog. The 0.69-unit decrease in pK₁ reflects significant steric inhibition of nitrogen protonation by the 2-phenyl group, a phenomenon absent in the 4-phenyl regioisomer.

Acid dissociation Steric effects Metal coordination pH

Inner-Complex Solubility in Chloroform: ~100-Fold Increase for Ni, Pd, and Pt Complexes vs. Unsubstituted 8-Mercaptoquinoline

The solubility in chloroform of 2-phenyl-8-mercaptoquinolinates of nickel(II), palladium(II), and platinum(II) is approximately 100 times higher than that of the corresponding 8-mercaptoquinolinates (unsubstituted parent) [1]. This enhancement is attributed to steric disruption of tight crystal packing by the 2-phenyl group, which reduces lattice energy and favours solvation. The 4-phenyl isomer achieves similar solubility gains, but the 2-phenyl isomer additionally forces a distinct metal-binding selectivity order (Hg > Sb > Bi > Cu > Zn > Cd > In > Co > Ni > Pb > Fe > Tl) that differs from both the 4-phenyl and unsubstituted ligand series [1].

Complex solubility Platinum-group metals Crystal engineering

Two-Phase Stability Constants: Several Orders of Magnitude Higher Than Unsubstituted 8-Mercaptoquinoline Complexes

The two-phase stability constants (log β_MRn) of 2-phenyl-8-mercaptoquinolinates are several orders of magnitude higher than those of the corresponding unsubstituted 8-mercaptoquinolinates in the chloroform–water system [1]. This enhancement is primarily driven by the higher distribution constant of the phenyl-substituted complexes rather than by intrinsically stronger metal–ligand binding in the aqueous phase. The 4-phenyl isomer yields slightly higher two-phase stability constants than the 2-phenyl isomer (Table 3 of the source), but the 2-phenyl isomer uniquely reorders the metal stability sequence due to steric constraints [1].

Stability constants Metal chelation Extraction equilibria

Solvent-Tunable C–S Cross-Coupling in Iridium(III) Complexes: Exclusive Reactivity of the 2-Phenylquinoline Scaffold

In bis(2-phenylquinoline) iridium(III) thiolate complexes, solvent identity selectively switches the reaction outcome: in acetonitrile under O₂, dioxygenation yields a sulfinato complex; in trifluoroethanol, interligand C–S cross-coupling produces a novel tetradentate C,N,S,N-Ir(III) complex in good to excellent yields at room temperature [1]. This umpolung reactivity is enabled by the specific electronic structure imparted by the 2-phenylquinoline cyclometalating ligand and has not been reported for analogs bearing 2-phenylpyridine or unsubstituted 8-mercaptoquinoline ligands.

C–S bond formation Iridium photochemistry Umpolung reactivity

Hypsochromic Shift of Mesoionic Complex Absorption Maxima: ~20 nm Blue-Shift vs. 4-Phenyl Isomer

Inner complex compounds of 2-phenyl-8-mercaptoquinoline with transition metals exhibit absorption maxima that are hypsochromically shifted by an average of 20 nm compared to the corresponding 4-phenyl-8-mercaptoquinolinates [1]. The shift is attributed to a decrease in the contribution of the mesoionic (zwitterionic) resonance structure caused by steric disruption of co-planarity between the phenyl ring and the quinoline core when the substituent occupies the 2-position.

Electronic spectroscopy Mesoionic complexes Steric perturbation

Application Scenarios Where 2-Phenylquinoline-8-thiol Outperforms Generic Alternatives


Selective Liquid–Liquid Extraction of Platinum-Group Metals from Acidic Leachates

With a chloroform–water distribution constant of 470,000 and inner-complex solubility ~100-fold greater than unsubstituted 8-mercaptoquinoline, 2-phenylquinoline-8-thiol enables efficient recovery of Pt(II), Pd(II), and Rh(III) from acidic aqueous media (pH 2–6) where the 4-phenyl isomer exhibits insufficient extraction potency [1]. The suppressed pK₁ (1.41) ensures the quinoline nitrogen remains unprotonated and available for chelation even at low pH, a critical advantage over 4-phenyl-8-mercaptoquinoline (pK₁ = 2.10).

Construction of Solvent-Responsive Iridium(III) Photocatalysts via C–S Cross-Coupling

The 2-phenylquinoline ligand skeleton is essential for the solvent-tunable umpolung reactivity demonstrated in bis(2-phenylquinoline) Ir(III) thiolate complexes, where simply changing the solvent from acetonitrile to trifluoroethanol switches the outcome from dioxygenation to interligand C–S coupling, generating tetradentate and ultimately hexadentate ligand architectures at room temperature [2]. This reactivity has no parallel with 2-phenylpyridine or 8-mercaptoquinoline ligands, making 2-phenylquinoline-8-thiol the required building block for this class of photocatalysts and electroluminescent materials.

Metal-Selective Pre-Concentration in Analytical Chemistry

The unique metal stability order of 2-phenyl-8-mercaptoquinolinates (Hg > Sb > Bi > Cu > Zn > Cd > In > Co > Ni > Pb > Fe > Tl) differs markedly from that of both 8-mercaptoquinoline and 4-phenyl-8-mercaptoquinoline, particularly in the inversion of Co/Fe and Cu/In relative positions [3]. This altered selectivity, combined with the ~20 nm hypsochromic shift in absorption maxima, provides both a separation and a spectroscopic detection advantage for trace-metal analysis where co-eluting metal pairs must be resolved spectrophotometrically in a single extraction step.

Ni(II)/Pd(II)/Pt(II) Complex Solubilization for Homogeneous Catalysis and Crystal Engineering

The ~100-fold solubility enhancement of 2-phenyl-8-mercaptoquinolinates of nickel, palladium, and platinum in chloroform—relative to the corresponding 8-mercaptoquinolinates—enables homogeneous catalytic applications and single-crystal growth experiments that are precluded by the poor solubility of the unsubstituted parent complexes [3]. The steric bulk of the 2-phenyl group disrupts tight crystal packing without diminishing metal-binding affinity, a structural feature that is specific to the 2-substituted regioisomer and absent in the 4-phenyl series.

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